N-(5-chloro-2-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound characterized by a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide side chain linked to a 5-chloro-2-methoxyphenyl moiety. Its molecular formula is C₁₉H₁₅Cl₂N₃O₃, with a molecular weight of approximately 412.25 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-27-17-8-6-12(20)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPWEOLPYLRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H14Cl2N2O2
- Molecular Weight : 341.19 g/mol
This structure comprises a chloro-substituted phenyl group, a methoxy group, and a pyridazine moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression and metastasis .
- Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Certain derivatives have been reported to protect neuronal cells from oxidative stress, indicating possible neuroprotective properties .
Antitumor Activity
A comparative study on compounds with similar structures revealed that certain derivatives exhibited notable antitumor activity. The following table summarizes the IC50 values for selected compounds against various cancer cell lines:
| Compound | A549 (Lung Cancer) IC50 (μM) | HCC827 (Lung Cancer) IC50 (μM) | NCI-H358 (Lung Cancer) IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| N-(5-chloro-2-methoxyphenyl)... | TBD | TBD | TBD |
Note: TBD indicates data is to be determined through further studies.
Case Studies and Research Findings
- Neuroprotection Studies : In vitro studies demonstrated that derivatives similar to this compound provided protective effects on PC12 cells against sodium nitroprusside-induced toxicity, suggesting neuroprotective potential .
- Cytotoxicity Evaluation : The cytotoxic effects were evaluated using MTS assays across different human lung cancer cell lines, showing that some compounds not only inhibited cancer cell growth but also affected normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .
- Enzyme Inhibition Studies : The compound's ability to inhibit carbonic anhydrase II was assessed, revealing that some derivatives had comparable or superior inhibitory effects compared to established inhibitors like acetazolamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone derivatives, which are studied for their diverse biological activities. Below is a comparative analysis with structurally related analogs, highlighting key differences in substituents, biological activities, and unique attributes.
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Chloro vs. Methoxy vs. Methylsulfanyl: Methoxy groups enhance solubility, while methylsulfanyl groups (as in ) increase oxidative stability and interaction with sulfur-binding protein domains.
Pharmacokinetic Properties :
- Lipophilic substituents (e.g., butyl in ) improve membrane permeability but may reduce aqueous solubility.
- Dual chloro-methoxy substitution (as in the target compound) balances lipophilicity and polarity, optimizing bioavailability .
Synthetic Accessibility: The target compound’s synthesis is more complex than simpler analogs (e.g., nitro-substituted pyridazinones in ) due to the need for regioselective coupling of two aromatic rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
